molecular formula C14H23N3O B14523466 N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide CAS No. 62399-96-6

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide

Cat. No.: B14523466
CAS No.: 62399-96-6
M. Wt: 249.35 g/mol
InChI Key: RRDQFSDGNFTDKP-UHFFFAOYSA-N
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Description

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a cyclopentanecarboxamide group attached to a pyrazole ring, which is further substituted with a butyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide typically involves the condensation of 1-methyl-1H-pyrazole-3-carboxylic acid with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butylamine to form the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62399-96-6

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

N-butyl-N-(1-methylpyrazol-3-yl)cyclopentanecarboxamide

InChI

InChI=1S/C14H23N3O/c1-3-4-10-17(13-9-11-16(2)15-13)14(18)12-7-5-6-8-12/h9,11-12H,3-8,10H2,1-2H3

InChI Key

RRDQFSDGNFTDKP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NN(C=C1)C)C(=O)C2CCCC2

Origin of Product

United States

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